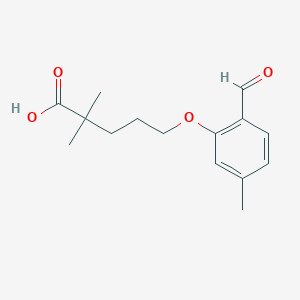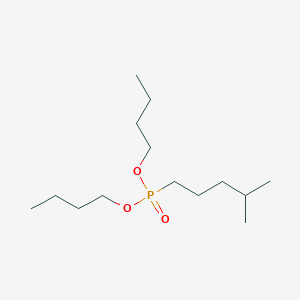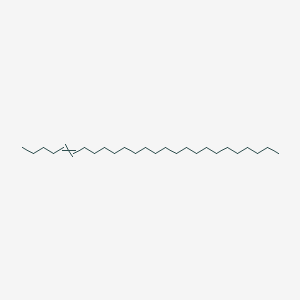
Hexacos-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacos-5-ene, also known as 5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]this compound, is a complex organic compound with the molecular formula C22H36N2O6. It is often used as a model ligand in various scientific studies, particularly in the field of coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexacos-5-ene involves multiple steps, often exceeding 15 stages. The process is designed to push most difunctional intermediates to quantitative completion, minimizing purification steps. A notable feature of the synthesis is the use of a large-scale ring-closing metathesis (RCM) macrocyclization method, which is useful on industrial scales .
Industrial Production Methods
Industrial production of this compound is scalable and customizable. The synthesis can be performed by a single worker, requiring only four major purification steps. These steps include the separation of diastereomers on a large scale and two chromatographic separations late in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Hexacos-5-ene undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (OH-, NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Hexacos-5-ene has a wide range of scientific research applications, including:
Biology: Studied for its coordination environment and redox properties in various biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of sensors and other industrial applications.
Mécanisme D'action
The mechanism of action of Hexacos-5-ene involves its ability to form stable complexes with metal ions. This is achieved through its multiple oxygen and nitrogen atoms, which act as coordination sites. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a valuable tool in scientific research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kryptofix 222B: Another complex organic compound used as a ligand in coordination chemistry.
Crown Ethers: A class of compounds known for their ability to form stable complexes with metal ions.
Uniqueness
Hexacos-5-ene is unique due to its specific structure, which includes multiple oxygen and nitrogen atoms arranged in a bicyclic framework. This structure provides it with exceptional stability and versatility in forming complexes with a wide range of metal ions .
Propriétés
Numéro CAS |
180251-50-7 |
|---|---|
Formule moléculaire |
C26H52 |
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
hexacos-5-ene |
InChI |
InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-26H2,1-2H3 |
Clé InChI |
IDYZHQKLXNXFTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCC=CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate](/img/structure/B14266734.png)
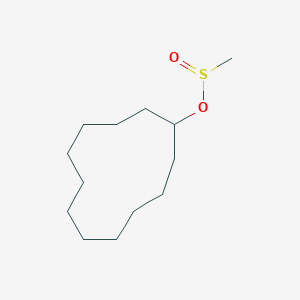

![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
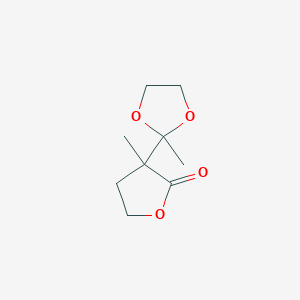
![N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine](/img/structure/B14266773.png)
![N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea](/img/structure/B14266776.png)
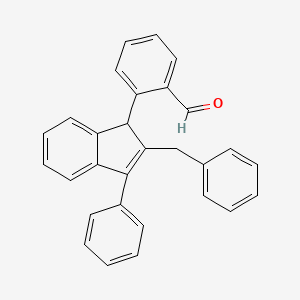
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
